molecular formula C6H13ClSi B14701444 (2-Chloroprop-2-en-1-yl)(trimethyl)silane CAS No. 18187-38-7

(2-Chloroprop-2-en-1-yl)(trimethyl)silane

Cat. No.: B14701444
CAS No.: 18187-38-7
M. Wt: 148.70 g/mol
InChI Key: XNYNNQYJCZTZPG-UHFFFAOYSA-N
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Description

(2-Chloroprop-2-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-chloroprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of 2,3-dichloropropene with trimethylsilyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of phase-transfer catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroprop-2-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

(2-Chloroprop-2-en-1-yl)(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloroprop-2-en-1-yl)(trimethyl)silane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups. The compound’s reactivity is influenced by the presence of the chloropropenyl group, which can participate in a range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloroprop-2-en-1-yl)(trimethyl)silane is unique due to the presence of both the chloropropenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloroprop-2-enyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYNNQYJCZTZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511196
Record name (2-Chloroprop-2-en-1-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18187-38-7
Record name (2-Chloroprop-2-en-1-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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